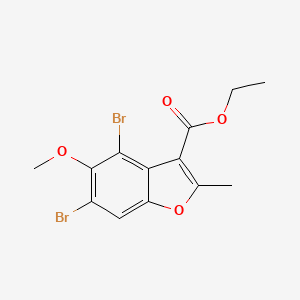
Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of bromine, methoxy, and carboxylate functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, including electrophilic aromatic substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzofurans.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6-dibromo-5-methoxy-2-methylbenzofuran: Lacks the carboxylate group.
Ethyl 4,6-dibromo-5-methoxybenzofuran-3-carboxylate: Lacks the methyl group.
Ethyl 4,6-dibromo-2-methylbenzofuran-3-carboxylate: Lacks the methoxy group.
Uniqueness
Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is unique due to the combination of bromine, methoxy, and carboxylate functional groups, which provide a distinct reactivity profile and potential for diverse applications in research and industry.
Biological Activity
Ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.
The molecular formula of this compound is C12H10Br2O4 with a molecular weight of approximately 378.01 g/mol. The synthesis typically involves halogenation reactions, where bromine is introduced at the 4 and 6 positions of the benzofuran ring, followed by esterification processes to yield the final product .
Biological Activity
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds in this class exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain benzofuran derivatives showed a tenfold increase in potency against human cancer cell lines compared to standard drugs like Combretastatin-A4 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A review indicated that halogenated benzofurans possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with bromine substituents have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Antitumor Activity : In a comparative study involving various benzofuran derivatives, this compound exhibited superior selectivity against human aortic arterial endothelial cells (HAAECs), suggesting its potential for targeted cancer therapy .
- Antimicrobial Efficacy : A recent investigation reported that this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics against multi-drug resistant strains of bacteria .
Data Table: Biological Activities
Properties
CAS No. |
7287-54-9 |
|---|---|
Molecular Formula |
C13H12Br2O4 |
Molecular Weight |
392.04 g/mol |
IUPAC Name |
ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C13H12Br2O4/c1-4-18-13(16)9-6(2)19-8-5-7(14)12(17-3)11(15)10(8)9/h5H,4H2,1-3H3 |
InChI Key |
LZOOZURLYLVSAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C(=C21)Br)OC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















